![molecular formula C21H12Cl2N2O3 B3037565 3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-31-3](/img/structure/B3037565.png)
3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
Overview
Description
Scientific Research Applications
1. Galanin Gal3 Receptor Binding Affinity
Amino analogs of this compound have been synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. One particularly potent analog shows good selectivity and solubility, demonstrating the compound's relevance in neurological studies and receptor targeting (Konkel et al., 2006).
2. Potential Antitubercular and Antimalarial Agents
A series of derivatives of this compound have been synthesized and screened for their anti-tubercular and antimalarial activity. This highlights its potential applications in the development of new treatments for these diseases (Akhaja & Raval, 2012).
3. Selective Galanin GAL3 Receptor Antagonists
This compound is part of a series identified as the first high-affinity antagonists of the galanin GAL3 receptor. With high affinity and selectivity, it holds significance in the study of neurological receptors and potential therapeutic applications (Konkel et al., 2006).
4. Antibacterial and Antifungal Properties
Derivatives of this compound have been evaluated for their antimicrobial properties against selected fungal and bacterial species, demonstrating its potential as a bioactive compound in the development of new antimicrobial agents (Khalid et al., 2020).
5. Biological Activities of Derivatives
Derivatives of this compound have shown promising antibacterial, antifungal, and antioxidant activity. This underscores its potential in the development of compounds with diverse biological activities (George et al., 2008).
6. Corrosion Inhibition in Sea Water
Derivatives have been synthesized and evaluated for their potential as corrosion inhibitors in sea water, indicating its utility in industrial applications (Ahmed, 2018).
7. Antimalarial Properties in Rodents and Primates
Its derivatives have been shown to be highly active antimalarial agents in both rodents and primates, contributing to the exploration of new antimalarial drugs (Kesten et al., 1992).
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-16-11-10-13(12-17(16)23)21(27)28-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12H/b24-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICDYSDEWVONIU-CLCOLTQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=C(C=C4)Cl)Cl)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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